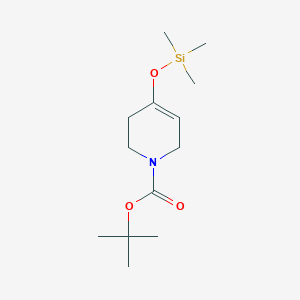

4-((Trimetilsilil)oxi)-5,6-dihidropiridina-1(2H)-carboxilato de tert-butilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, has been reported to be efficient and utilizes readily available starting materials . Another synthesis approach involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry, as seen in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid . These methods may provide insights into potential synthetic routes for the compound of interest.

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the molecular structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which crystallizes in the triclinic space group . This technique could similarly be applied to determine the molecular structure of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl dihydropyridine derivatives has been explored, such as the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride to form a Diels-Alder endo-adduct . Additionally, Diels-Alder reactions with 2,6-bis(tert-butyldimethylsilyloxy)-3,4-dihydropyridine have been performed to yield various adducts . These studies indicate that the tert-butyl dihydropyridine core is amenable to a range of chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, melting points, and stability under various conditions are important characteristics that can be deduced from related compounds . Spectroscopic methods such as NMR and mass spectrometry have been used to confirm the structures of related compounds , which could also be applied to analyze the compound .

Aplicaciones Científicas De Investigación

Estudios Conformacionales

Este compuesto se ha utilizado en estudios conformacionales tanto en solución como en estado sólido . Los sustituyentes en el grupo 4-hidroxi favorecieron claramente la disposición s-cis hacia el doble enlace formal . Las medidas de NOE cinéticas de estado estacionario de los derivados de tert-butilo, trimetilsilil y trimetilstannyl mostraron una marcada preferencia por esta conformación en solución . Las estructuras determinadas por difracción de rayos X demostraron la presencia exclusiva de la misma conformación en estado sólido .

Síntesis de Imidazoles Sustituidos

Si bien no hay evidencia directa de que este compuesto se utilice en la síntesis de imidazoles sustituidos, vale la pena señalar que los compuestos con estructuras similares se han utilizado en tales procesos . Estos heterociclos son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas .

Función como Grupo Protector

El derivado de trimetilstannyl de este compuesto revela estaño pentacoordinado con contactos cortos a los oxígenos en la posición 2 y 4 de las moléculas vecinas . El centro de estaño juega tanto el papel de un grupo protector para la parte 4-hidroxi como el de un ácido de Lewis hacia el oxígeno 2-carbonilo .

Uso Potencial en Reacciones de Aldol

La estructura de rayos X del derivado de trimetilstannyl muestra características únicas que se pueden comparar con el estado de transición extendido de las reacciones de aldol . Esto sugiere un uso potencial de este compuesto en reacciones de aldol, aunque se necesitaría más investigación para confirmar esto.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

Mecanismo De Acción

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The compound’s mode of action is related to its structural features. The tert-butyl and trimethylsilyloxy groups attached to the pyridine ring can influence the compound’s reactivity and interaction with other molecules . The trimethylsilyloxy group, in particular, is known to act as a protecting group in organic synthesis, shielding reactive sites on a molecule during a chemical reaction .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate, its primary role is likely to facilitate the synthesis of more complex organic compounds .

Action Environment

The action, efficacy, and stability of “Tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, it is sensitive to moisture/water , indicating that the presence of water can influence its stability and reactivity.

Propiedades

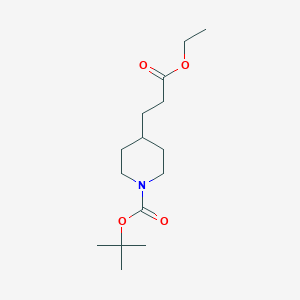

IUPAC Name |

tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMYTVUBQZSSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444818 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211108-48-4 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

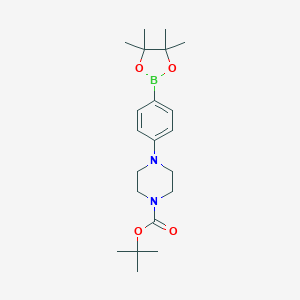

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)